molecular formula C15H23BrN2O B3835309 N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B3835309
M. Wt: 327.26 g/mol
InChI Key: JXLLHRSYNPUQRC-UHFFFAOYSA-N
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Description

N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then subjected to a series of reactions, including acetylation, bromination, and deacetylation, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with molecular targets such as enzymes and receptors. The brominated methoxyphenyl group can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-bromo-2-methoxyphenyl)methyl]-2-chloroacetamide
  • 2-Bromo-5-methoxy-N,N-dimethylbenzylamine
  • 5-Bromo-2-methyl-2-pentene

Uniqueness

N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is unique due to its specific substitution pattern on the piperidine ring and the presence of a brominated methoxyphenyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrN2O/c1-17-8-6-14(7-9-17)18(2)11-12-10-13(16)4-5-15(12)19-3/h4-5,10,14H,6-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXLLHRSYNPUQRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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